molecular formula C7H14O2 B2779618 [1-(2-Methoxyethyl)cyclopropyl]methanol CAS No. 1481069-27-5

[1-(2-Methoxyethyl)cyclopropyl]methanol

Cat. No.: B2779618
CAS No.: 1481069-27-5
M. Wt: 130.187
InChI Key: OGVLFFIKXXHPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-Methoxyethyl)cyclopropyl]methanol: is an organic compound with the molecular formula C7H14O2 It is a cyclopropane derivative with a methoxyethyl group attached to the cyclopropyl ring and a methanol group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxyethyl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with 2-methoxyethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

Cyclopropylmethanol+2-MethoxyethanolAcid CatalystThis compound\text{Cyclopropylmethanol} + \text{2-Methoxyethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} Cyclopropylmethanol+2-MethoxyethanolAcid Catalyst​this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: [1-(2-Methoxyethyl)cyclopropyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: (1-(2-Methoxyethyl)cyclopropyl)carboxylic acid

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: [1-(2-Methoxyethyl)cyclopropyl]methanol is used as a building block in organic synthesis

Biology: In biological research, this compound is used as a probe to study the effects of cyclopropane derivatives on biological systems. It can be used to investigate the interactions of cyclopropane-containing compounds with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties such as anti-inflammatory or anticancer activities.

Industry: In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals and polymers. Its unique structure imparts desirable properties to the final products.

Mechanism of Action

The mechanism of action of [1-(2-Methoxyethyl)cyclopropyl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The methoxyethyl group and the cyclopropyl ring play a crucial role in the binding affinity and specificity of the compound. The compound may exert its effects by modulating the activity of enzymes or receptors involved in various biochemical pathways.

Comparison with Similar Compounds

  • (1-(2-Hydroxyethyl)cyclopropyl)methanol
  • (1-(2-Ethoxyethyl)cyclopropyl)methanol
  • (1-(2-Methoxyethyl)cyclopropyl)ethanol

Comparison: Compared to its similar compounds, [1-(2-Methoxyethyl)cyclopropyl]methanol is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

[1-(2-methoxyethyl)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-9-5-4-7(6-8)2-3-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVLFFIKXXHPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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